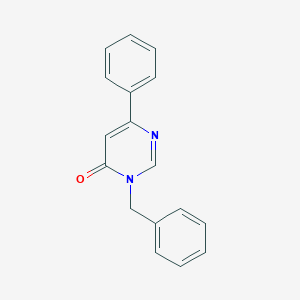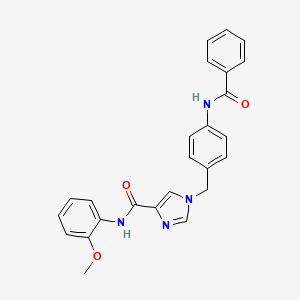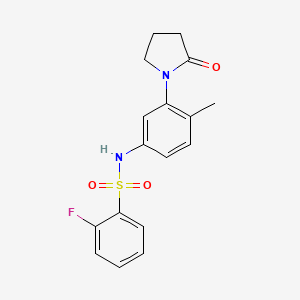
5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the sequence of reactions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .科学的研究の応用
Synthesis and Physicochemical Properties
The synthesis of triazole derivatives, including 5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, involves strategic chemical transformations aimed at exploring their potential pharmacological activities. Studies have developed new compounds through alkylation, demonstrating that these compounds can exhibit antitumor, anti-inflammatory, and antioxidant properties. The optimization of reaction conditions, such as solvent selection and temperature control, plays a crucial role in achieving high yield and purity of the desired triazole derivatives (Sameluk & Kaplaushenko, 2015).
Antimicrobial and Antifungal Activities
Research has demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. The introduction of methoxyphenyl radicals at specific positions on the triazole nucleus significantly enhances antimicrobial activity, with certain derivatives showing pronounced effects against various microorganisms. This underscores the importance of structural modifications in designing new, effective antimicrobial agents (Samelyuk & Kaplaushenko, 2013).
Anticancer Activities
The exploration of 1,2,4-triazole derivatives as anticancer agents has yielded promising results. Molecular docking studies and in vitro evaluations have identified compounds with significant inhibitory effects on cancer cell proliferation, highlighting the potential of these derivatives in cancer therapy. The structural diversity of these compounds allows for targeted modifications to enhance their efficacy against specific cancer types (Karayel, 2021).
Corrosion Inhibition
Beyond biomedical applications, 1,2,4-triazole derivatives also show effectiveness as corrosion inhibitors for metals in acidic environments. The mechanism involves the adsorption of these compounds onto metal surfaces, forming protective layers that significantly reduce corrosion rates. This property is particularly valuable in industrial applications where metal longevity is critical (Yadav, Behera, Kumar, & Sinha, 2013).
Cholinesterase Inhibitors
The synthesis of S-alkylated triazole thiols has shown potential in the development of cholinesterase inhibitors, which are important for treating neurodegenerative diseases like Alzheimer's. The chemical versatility of triazole derivatives enables the design of compounds with specific inhibitory activities against acetylcholinesterase and butyrylcholinesterase, suggesting a pathway for developing new therapeutic agents (Arfan et al., 2018).
作用機序
Target of Action
Similar compounds have been known to interact with nucleic acids and proteins involved in various cellular processes .
Mode of Action
This could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
Biochemical pathways generally involve a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific drug after administration, concerning the movement of the drug into, through, and out of the body .
Result of Action
The compound’s interaction with its targets could potentially lead to changes in cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .
Safety and Hazards
特性
IUPAC Name |
3-(methoxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-7-9-11-12-10(15)13(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXNKTGXESJDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2887244.png)


![N-[2-(5-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2887248.png)
![1-(2-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2887250.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)
![5-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B2887253.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)


![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2887260.png)
![1,3,7-trimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887263.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2887265.png)
![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)